1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole

Catalog No.
S938802
CAS No.
2098010-72-9
M.F
C13H12ClN3
M. Wt
245.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazo...

CAS Number

2098010-72-9

Product Name

1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole

IUPAC Name

1-(2-chloroethyl)-6-phenylimidazo[1,2-b]pyrazole

Molecular Formula

C13H12ClN3

Molecular Weight

245.71 g/mol

InChI

InChI=1S/C13H12ClN3/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2

InChI Key

OHKGGVLHPVBBOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C3=C2)CCCl

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C3=C2)CCCl

1-(2-Chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by its unique imidazo[1,2-b]pyrazole core structure, which includes a chloroethyl substituent at the first position and a phenyl group at the sixth position. Its molecular formula is C13H12ClN3C_{13}H_{12}ClN_3 with a molecular weight of 245.71 g/mol. This compound is part of a larger class of imidazo[1,2-b]pyrazole derivatives known for their diverse chemical properties and potential biological activities, particularly in medicinal chemistry and pharmacology.

The chemical reactivity of 1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole includes several types of reactions:

  • Oxidation: The furan or phenyl ring can undergo oxidation to yield various derivatives.
  • Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
  • Substitution: The chloroethyl group can be substituted with nucleophiles like amines or thiols, facilitating the formation of new derivatives.

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Research indicates that 1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole exhibits significant biological activity. Compounds in this class have demonstrated various pharmacological effects, including:

  • Enzyme Inhibition: They can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Antiproliferative Effects: These compounds have shown activity against cancer cell lines, suggesting potential applications in oncology.
  • Diabetes Management: Some derivatives have been noted for their ability to inhibit α-glucosidase, which may aid in managing diabetes by slowing carbohydrate digestion .

The synthesis of 1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole typically involves several key steps:

  • Formation of the Imidazo[1,2-b]pyrazole Core: This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Chloroethyl Group: This can be accomplished through alkylation reactions where chloroethyl derivatives are introduced to the core structure.
  • Final Modifications: Additional modifications may involve substituting other functional groups to enhance biological activity or chemical stability.

These synthetic routes can vary based on the desired yield and purity of the final product. Optimization of reaction conditions such as temperature and solvent choice is crucial for successful synthesis .

The applications of 1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole span several fields:

  • Medicinal Chemistry: Due to its biological activity, it holds potential for drug development targeting various diseases, including cancer and metabolic disorders.
  • Chemical Research: It serves as a valuable intermediate for synthesizing other complex organic molecules in research settings.

The compound's unique structure allows it to interact with biological macromolecules effectively, making it a candidate for further pharmacological studies .

Interaction studies reveal that 1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole can bind effectively to various biological targets. These interactions often lead to enzyme inhibition or modulation of protein functions. The compound's ability to form stable complexes with target enzymes is crucial for its biological efficacy. Ongoing research aims to elucidate its binding affinities and mechanisms of action to fully understand its therapeutic potential .

Several compounds share structural similarities with 1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(2-Chloroethyl)-1H-imidazo[1,2-b]pyrazoleLacks the phenyl ringMay exhibit different biological activities
6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazoleLacks the chloroethyl groupInfluences reactivity and biological interactions
1-(3-Chloropropyl)-6-methyl-1H-imidazo[1,2-b]pyrazoleContains a chloropropyl group at position 3Increased lipophilicity affecting bioavailability
4-(4-Fluorophenyl)-3-methyl-1H-pyrazoleFluorophenyl substituentEnhanced selectivity towards specific targets
5-Methyl-3-phenyl-1H-pyrazolePhenyl group at position 3Exhibits different pharmacological profiles

These compounds differ in their substituents and biological activities while maintaining the core imidazo[1,2-b]pyrazole structure. The distinct functional groups contribute to their unique pharmacological properties and potential therapeutic applications .

XLogP3

2.3

Dates

Last modified: 08-16-2023

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